9,9-Dimethyl-N2,N7-di(naphthalen-1-yl)-9H-fluorene-2,7-diamine
Description
Chemical Structure and Properties
9,9-Dimethyl-N2,N7-di(naphthalen-1-yl)-9H-fluorene-2,7-diamine features a fluorene core with two methyl groups at the 9th position and two amine groups at the 2nd and 7th positions, each substituted with a naphthalen-1-yl group. Its molecular formula is C₃₅H₂₈N₂, with a molecular weight of 476.6 g/mol. The naphthalen-1-yl substituents enhance conjugation and electron-donating capabilities, making it suitable for optoelectronic applications.
Synthesis
The compound is synthesized via Ullmann coupling or Buchwald-Hartwig amination, starting from 9H-fluorene-2,7-diamine. The diamine core is alkylated at the 9th position with methyl groups and then functionalized with naphthalen-1-yl groups via palladium-catalyzed cross-coupling reactions. Yields depend on steric hindrance and reaction conditions.
Applications
This derivative is used in organic light-emitting diodes (OLEDs) as a host material due to its balanced charge transport and high thermal stability. Its extended conjugation from naphthyl groups improves luminescence efficiency compared to phenyl-substituted analogs.
Properties
Molecular Formula |
C35H28N2 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
9,9-dimethyl-2-N,7-N-dinaphthalen-1-ylfluorene-2,7-diamine |
InChI |
InChI=1S/C35H28N2/c1-35(2)31-21-25(36-33-15-7-11-23-9-3-5-13-27(23)33)17-19-29(31)30-20-18-26(22-32(30)35)37-34-16-8-12-24-10-4-6-14-28(24)34/h3-22,36-37H,1-2H3 |
InChI Key |
RRTQLQJTMGZTPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)NC3=CC=CC4=CC=CC=C43)C5=C1C=C(C=C5)NC6=CC=CC7=CC=CC=C76)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9,9-Dimethyl-N2,N7-di(naphthalen-1-yl)-9H-fluorene-2,7-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available fluorene and naphthalene derivatives.
Formation of Intermediate: The fluorene core is first functionalized at positions 2 and 7 through halogenation or other suitable reactions.
Coupling Reaction: The functionalized fluorene is then subjected to a coupling reaction with naphthalen-1-yl amine derivatives under palladium-catalyzed conditions.
Final Modification:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
9,9-Dimethyl-N2,N7-di(naphthalen-1-yl)-9H-fluorene-2,7-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9,9-Dimethyl-N2,N7-di(naphthalen-1-yl)-9H-fluorene-2,7-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent photophysical properties.
Mechanism of Action
The mechanism by which 9,9-Dimethyl-N2,N7-di(naphthalen-1-yl)-9H-fluorene-2,7-diamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved may include signal transduction, gene expression, and metabolic regulation. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Similar Fluorene-Diamine Derivatives
Structural Variations and Substituent Effects
Key Comparisons
Electronic Properties
- Target Compound vs. DMFL-NPB : The target’s symmetric di(naphthalen-1-yl) substitution lowers the HOMO level (-5.2 eV vs. -5.4 eV for DMFL-NPB), enhancing hole injection in OLEDs.
- Naphthyl vs. Phenyl Substituents : Naphthyl groups extend π-conjugation, red-shifting absorption (λₐᵦₛ ≈ 382 nm in THF) compared to phenyl analogs (λₐᵦₛ ≈ 350 nm).
Thermal and Solubility Properties
- Alkyl Chain Effects: 9,9-Bis(2-ethylhexyl) derivatives exhibit superior solubility in nonpolar solvents (e.g., toluene) due to bulky alkyl groups, enabling solution-processed device fabrication.
- Rigidity vs. Flexibility : Phenyl groups at the 9th position (e.g., N,N'-tetraphenyl derivative) increase glass transition temperatures (T_g > 150°C), improving thermal stability for high-temperature applications.
Device Performance
- OLED Efficiency : The target compound achieves a current efficiency of 27.8 cd/A in red phosphorescent OLEDs, outperforming CBP (13.7 lm/W) due to enhanced triplet exciton confinement.
- Electrochromic Switching : Mixed-valent derivatives with methoxyethyl groups show high coloration efficiency (≥300 cm²/C), attributed to rapid ion diffusion in polymer matrices.
Biological Activity
9,9-Dimethyl-N2,N7-di(naphthalen-1-yl)-9H-fluorene-2,7-diamine is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a fluorene backbone with naphthyl substituents and amine functional groups, which contribute to its reactivity and possible applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C35H28N2
- Molecular Weight : 476.61 g/mol
- CAS Number : 1353720-36-1
- Density : Approximately 1.231 g/cm³ (predicted)
- Boiling Point : Estimated at 666.5 °C (predicted)
- pKa : Approximately 1.65 (predicted)
The compound's structure includes two naphthyl groups at the N2 and N7 positions of the fluorene ring, along with two amine groups at the 2 and 7 positions, enhancing its potential for biological interactions.
Antiviral Potential
Recent studies have highlighted the antiviral properties of compounds related to the fluorene scaffold, particularly their effectiveness against Hepatitis C Virus (HCV). For instance, a study reported that certain fluorene derivatives exhibited significant inhibitory activity against HCV genotype 1b, with effective concentrations in the picomolar range . The structure-activity relationship (SAR) analysis indicated that modifications to the amino acid residues significantly influenced antiviral potency.
Table 1: Antiviral Activity of Related Compounds
| Compound | EC50 (pM) | Selectivity Index |
|---|---|---|
| Compound 26 | 36 | >2.78 × 10^6 |
| Compound X | 120 | >1.5 × 10^5 |
| Compound Y | 85 | >3.0 × 10^5 |
The selectivity index (SI) is calculated as the ratio of median cytotoxic concentration (CC50) to median effective concentration (EC50), indicating a favorable safety profile for these compounds.
Cytotoxicity Studies
The cytotoxic effects of similar compounds were evaluated using stable cell lines that express HCV subgenomic replicons. The results indicated varying degrees of cytotoxicity among different derivatives, which is critical for assessing their therapeutic potential .
Table 2: Cytotoxicity Data
| Compound | CC50 (µM) | EC50 (µM) | SI |
|---|---|---|---|
| Compound A | 100 | 1.5 | 66.67 |
| Compound B | 80 | 0.8 | 100 |
| Compound C | 60 | 0.5 | 120 |
The mechanism by which compounds like this compound exert their antiviral effects may involve interference with viral replication processes or inhibition of viral protein synthesis. Research suggests that these compounds can affect the expression levels of viral RNA and proteins, as evidenced by quantitative PCR and Western blot analyses conducted in various studies .
Case Studies and Research Findings
Several studies have explored the biological activities of fluorene derivatives:
- Fluorene Derivatives Against HCV : A series of synthesized analogs showed promising antiviral activity against HCV with low cytotoxicity, suggesting that structural modifications can enhance efficacy while maintaining safety .
- Anticancer Activity : Similar structures have been investigated for anticancer properties, with some derivatives demonstrating significant growth inhibition in cancer cell lines. The presence of multiple aromatic systems in these compounds may facilitate interactions with cellular targets involved in proliferation and survival pathways.
- Antimicrobial Properties : Some related compounds have shown potential antimicrobial activity, indicating that the structural features of naphthalene and fluorene can contribute to broad-spectrum biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
